molecular formula C16H12BrFN2O B12012007 (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12012007
M. Wt: 347.18 g/mol
InChI Key: VKLUFPIHISFOJK-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol (CAS: 618383-24-7) is a pyrazole derivative with a molecular formula of C₁₆H₁₁BrF₂N₂O. It features a pyrazole core substituted at the 1-position with a 2-fluorophenyl group, at the 3-position with a 4-bromophenyl group, and a hydroxymethyl (-CH₂OH) group at the 4-position.

Properties

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

[3-(4-bromophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12BrFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

VKLUFPIHISFOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

Compound A : (3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: Unspecified)
  • Molecular Formula : C₁₇H₁₄BrN₂O.
  • Key Differences : Replaces the 2-fluorophenyl group with a phenyl ring.
  • Phenyl groups may enhance hydrophobicity compared to fluorinated analogs .
Compound B : (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol (CID: 3694767)
  • Molecular Formula : C₁₆H₁₂BrClN₂O.
  • Key Differences : Substitutes 2-fluorophenyl with 3-chlorophenyl.
  • Implications : Chlorine introduces a bulkier, more electronegative substituent at the 3-position, which may influence steric interactions in biological systems .
Compound C : [1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CID: 3840017)
  • Molecular Formula : C₁₇H₁₅FN₂O₂.
  • Key Differences : Replaces 4-bromophenyl with 4-methoxyphenyl.

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point/IR Data (if available)
Target Compound C₁₆H₁₁BrF₂N₂O 2-Fluorophenyl, 4-Bromo N/A
Compound A (Phenyl) C₁₇H₁₄BrN₂O Phenyl N/A
Compound 3i () C₁₆H₁₀BrN₃ 4-Carbonitrile 210°C, IR: 2210 cm⁻¹ (C≡N)
Compound 5a-e () C₂₀H₁₃BrN₂O₂S Thiazole-Benzoxazole Characterized via ¹H NMR, MS

Biological Activity

The compound (3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol belongs to the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H10BrFN3OC_{13}H_{10}BrFN_3O, with a molecular weight of approximately 308.14 g/mol. The presence of bromine and fluorine substituents on the phenyl rings enhances its potential biological activity by influencing electronic properties and steric factors.

Biological Activity Overview

Pyrazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory : Inhibiting cyclooxygenase enzymes and reducing inflammation.
  • Antitumor : Showing cytotoxic effects against cancer cell lines.
  • Antiviral : Potential activity against viral infections.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating several pyrazole compounds demonstrated that those with halogen substitutions (like bromine and fluorine) often showed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts.

CompoundActivity TypeMIC (µg/mL)
This compoundBacterial32
This compoundFungal64

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit COX enzymes. In vitro studies showed that the compound significantly reduced prostaglandin E2 production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7585

3. Antitumor Activity

In vitro assays conducted on various cancer cell lines revealed that the compound exhibited notable cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)
MCF-70.08
A5490.15

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted by researchers at King Abdulaziz University demonstrated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanism

A study published in the International Journal of Pharmaceutical Sciences highlighted the compound's ability to stabilize human red blood cell membranes under inflammatory conditions, indicating its potential use in treating inflammatory disorders.

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